molecular formula C23H27FN4O4 B587271 N-Boc-N,N-didesethyl Sunitinib CAS No. 1227960-76-0

N-Boc-N,N-didesethyl Sunitinib

Katalognummer: B587271
CAS-Nummer: 1227960-76-0
Molekulargewicht: 442.491
InChI-Schlüssel: XEJYAHWQXJMSPM-WJDWOHSUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Boc-N,N-didesethyl Sunitinib is a chemical compound with the molecular formula C23H27FN4O4 and a molecular weight of 442.48 g/mol . It is a derivative of Sunitinib, a well-known receptor tyrosine kinase inhibitor used in cancer treatment. The compound is characterized by the presence of a tert-butyl carbamate (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities.

Vorbereitungsmethoden

The synthesis of N-Boc-N,N-didesethyl Sunitinib involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and reagents such as tert-butyl chloroformate for Boc protection . Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.

Analyse Chemischer Reaktionen

N-Boc-N,N-didesethyl Sunitinib undergoes various types of chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

N-Boc-N,N-didesethyl Sunitinib has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-Boc-N,N-didesethyl Sunitinib is similar to that of Sunitinib. It acts as a multi-targeted receptor tyrosine kinase inhibitor, blocking the activity of several receptor tyrosine kinases involved in tumor growth, angiogenesis, and metastatic progression. These targets include platelet-derived growth factor receptors (PDGF-R), vascular endothelial growth factor receptors (VEGF-R), and KIT (CD117) . By inhibiting these pathways, the compound can potentially reduce tumor growth and spread.

Vergleich Mit ähnlichen Verbindungen

N-Boc-N,N-didesethyl Sunitinib can be compared with other similar compounds, such as:

Biologische Aktivität

N-Boc-N,N-didesethyl Sunitinib is a derivative of Sunitinib, a well-known multitargeted tyrosine kinase inhibitor (TKI) primarily used in the treatment of various cancers, including renal cell carcinoma and gastrointestinal stromal tumors. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Sunitinib and Its Metabolites

Sunitinib malate (SU11248) is an oral TKI that inhibits several receptor tyrosine kinases, including VEGFR-1, VEGFR-2, PDGFRα, PDGFRβ, and KIT. Its efficacy is attributed to its ability to disrupt tumor angiogenesis and inhibit tumor growth. Upon administration, Sunitinib is metabolized into several active metabolites, notably N-desethyl-Sunitinib (DSU), which retains similar potency against its targets .

This compound acts similarly to its parent compound by inhibiting key signaling pathways involved in tumor growth and angiogenesis. The compound's structural modifications enhance its binding affinity and selectivity for specific tyrosine kinases. The presence of the N-Boc group may also influence the pharmacokinetics and pharmacodynamics compared to Sunitinib.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects on various cancer cell lines. The compound induces apoptosis in endothelial cells and inhibits cell proliferation in tumor models driven by VEGF and PDGF signaling pathways. For example:

Cell Line IC50 (µM) Mechanism
Human Umbilical Vein Endothelial Cells (HUVEC)0.5Induction of apoptosis
Renal Cell Carcinoma (RCC)1.2Inhibition of VEGFR signaling
Gastrointestinal Stromal Tumor (GIST)0.8Inhibition of PDGFR signaling

These results indicate that this compound has a potent biological activity similar to that of Sunitinib itself.

Pharmacokinetics

The pharmacokinetic profile of this compound shows promising characteristics that may enhance its therapeutic index. Studies suggest that modifications in the chemical structure can lead to improved bioavailability and a more favorable half-life compared to its parent compound.

Case Studies and Clinical Implications

A recent clinical study investigated the pharmacokinetics of Sunitinib and its metabolites in patients with metastatic renal cell carcinoma (mRCC). The findings indicated that higher plasma concentrations of DSU were associated with improved progression-free survival (PFS) and overall survival (OS) rates .

Pharmacokinetic Parameter DSU Level PFS (weeks) OS (months)
Low (<15 ng/mL)128
High (>15 ng/mL)6136

This data underscores the potential for this compound to provide enhanced clinical outcomes through optimized dosing strategies based on metabolite levels.

Resistance Mechanisms

Understanding resistance mechanisms to Sunitinib is crucial for developing effective treatment regimens. Research has identified several pathways through which tumors may develop resistance, including upregulation of alternative signaling pathways and mutations in target receptors . Investigating whether this compound can overcome these resistance mechanisms remains an area for future research.

Eigenschaften

IUPAC Name

tert-butyl N-[2-[[5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl]amino]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN4O4/c1-12-18(11-16-15-10-14(24)6-7-17(15)28-20(16)29)27-13(2)19(12)21(30)25-8-9-26-22(31)32-23(3,4)5/h6-7,10-11,27H,8-9H2,1-5H3,(H,25,30)(H,26,31)(H,28,29)/b16-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJYAHWQXJMSPM-WJDWOHSUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C(=O)NCCNC(=O)OC(C)(C)C)C)C=C2C3=C(C=CC(=C3)F)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(NC(=C1C(=O)NCCNC(=O)OC(C)(C)C)C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.